SRTCX1003 is synthesized through a series of chemical reactions designed to create a compound with specific properties. It belongs to the class of compounds known as small molecules, which are typically characterized by their low molecular weight and ability to interact with biological systems at the molecular level. This classification is essential as it influences the compound's behavior in biological environments and its potential therapeutic applications.
The synthesis of SRTCX1003 involves several steps, each requiring precise control over reaction conditions to ensure the desired product is obtained. Common methods for synthesizing such compounds include:
The detailed technical aspects of these methods can vary based on the specific chemical pathways chosen for synthesis.
The molecular structure of SRTCX1003 can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide crucial data about the compound's:
SRTCX1003 undergoes various chemical reactions that can be classified into:
Understanding these reactions is vital for predicting how SRTCX1003 will behave under different conditions.
The mechanism of action for SRTCX1003 involves its interaction with specific biological targets, such as enzymes or receptors. The process typically includes:
Data from pharmacological studies often elucidate these mechanisms further.
The physical properties of SRTCX1003 include:
Chemical properties include reactivity with other chemicals, stability under various conditions (light, heat), and pH sensitivity.
SRTCX1003 has potential applications in several scientific domains:
Research continues to explore its full range of applications, emphasizing the importance of understanding both its chemical nature and biological interactions.
SRTCX1003 is a synthetic small molecule classified as a SIRT1-activating compound (STAC) with significant anti-inflammatory properties. It functions as a direct allosteric activator of SIRT1, an NAD⁺-dependent deacetylase enzyme critically involved in cellular homeostasis, metabolism, and inflammation resolution. Chemically designated as C₂₃H₂₃N₅O₃S (molecular weight: 449.53 g/mol) and identified by CAS number 1203480-86-7, it features an imidazothiazole-derived core structure optimized for enhanced target specificity and oral bioavailability [1]. Unlike early polyphenol-based STACs, SRTCX1003 represents a refined pharmacological approach to modulate SIRT1 activity, positioning it as a candidate for treating inflammation-driven pathologies.
Chemical Structure: SRTCX1003 contains an imidazothiazole scaffold linked to a methoxyphenyl group and a cyclohexanol moiety (SMILES: O=C(NC1=NC=CS1)C2=C3N=C(NC3=CC=C2)C4=CC=CC=C4OCCN5CCOCC5). This configuration facilitates high-affinity binding to SIRT1’s allosteric site, stabilizing its active conformation [1] [5].
Pharmacological Classification: Per FDA guidelines, SRTCX1003 is categorized as follows [4]:
Table 1: Pharmacological Classification of SRTCX1003
Attribute Type | Classification | Rationale |
---|---|---|
Mechanism of Action | SIRT1 allosteric activator | Enhances SIRT1 deacetylase activity by lowering substrate Km |
Physiological Effect | Anti-inflammatory | Suppresses NF-κB signaling via p65 deacetylation |
Chemical Structure | Imidazothiazole derivative | Core scaffold distinct from resveratrol or first-gen STACs (e.g., SRT1720) |
This tripartite classification underscores its uniqueness: while it shares the physiological effect of anti-inflammatories (e.g., cytokine suppression), its mechanism (SIRT1 allosteric activation) and chemical structure define it as a novel entity among immunomodulators [4] [6].
The evolution of STACs progressed through three key phases:
Natural STACs (1990s–2003): Resveratrol, identified in 2003, was the first STAC shown to activate SIRT1 in vitro. However, it activated SIRT1 only on fluorophore-tagged peptides, exhibited multi-target effects, and had poor bioavailability, limiting therapeutic utility [2] [5].
First-Generation Synthetic STACs (2007–2010): Sirtris Pharmaceuticals developed imidazothiazole-based compounds (SRT1460, SRT1720, SRT2183) with 100–1,000-fold greater potency than resveratrol. Controversy arose when studies suggested their activation was peptide substrate-dependent (e.g., requiring TAMRA-labeled peptides) [2] [5].
Second-Generation STACs (Post-2010): SRTCX1003 emerged alongside optimized compounds (e.g., SRT2104) addressing earlier limitations. Key advancements included:
SRTCX1003 exemplifies this generation, designed for targeted SIRT1 engagement and oral efficacy [1] [6].
SRTCX1003 modulates inflammation primarily through SIRT1-mediated deacetylation of NF-κB’s p65 subunit:
Molecular Mechanism: Upon activation by inflammatory stimuli (e.g., TNF-α or LPS), p65 undergoes acetylation at lysine 310 (K310), enhancing its transcriptional activity. SRTCX1003-bound SIRT1 deacetylates K310, inhibiting NF-κB nuclear translocation and reducing pro-inflammatory gene expression [3] [6].
Cellular Effects:
In RAW 264.7 macrophages, it dose-dependently suppressed LPS-stimulated TNFα secretion (IC₅₀: ~10 μM) [1].
In Vivo Efficacy: In murine LPS-induced inflammation models, oral SRTCX1003 (10–100 mg/kg) decreased serum TNFα and IL-12p40 by 30–70%, confirming systemic anti-inflammatory activity [1] [6].
Table 2: Key Anti-Inflammatory Research Findings for SRTCX1003
Study Model | Intervention | Key Outcome | Reference |
---|---|---|---|
HEK 293T/17 cells | 5 μM, 6 h + TNFα | ↓ p65 acetylation by 60% | [1] |
RAW 264.7 macrophages | 0–100 μM, 2 h + LPS | Dose-dependent ↓ TNFα secretion (max 80% at 100 μM) | [1] |
BALB/c mice (LPS model) | 30 mg/kg, oral | ↓ Serum TNFα by 50%; ↓ IL-12p40 by 70% | [6] |
This mechanism positions SRTCX1003 as a template for "upstream" anti-inflammatories that resolve inflammation by targeting transcriptional regulators rather than extracellular cytokines [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7